molecular formula C8H5ClFNS B8417415 3-Chloro-2-fluorobenzyl isothiocyanate

3-Chloro-2-fluorobenzyl isothiocyanate

Cat. No.: B8417415
M. Wt: 201.65 g/mol
InChI Key: KWUSDBKXFASOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluorobenzyl isothiocyanate is a useful research compound. Its molecular formula is C8H5ClFNS and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClFNS

Molecular Weight

201.65 g/mol

IUPAC Name

1-chloro-2-fluoro-3-(isothiocyanatomethyl)benzene

InChI

InChI=1S/C8H5ClFNS/c9-7-3-1-2-6(8(7)10)4-11-5-12/h1-3H,4H2

InChI Key

KWUSDBKXFASOQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One molar equivalent of 3-chloro-2-fluoro-benzyl bromide (commercially available from e.g., Lancaster Synthesis, Ltd.) is permitted to react with 2 molar equivalents of potassium isothiocyanate in dimethylformamide (DMF) containing 0.5 molar equivalent of NaI at 90° C. for 5 hours with stirring to yield 3-chloro-2-fluorobenzyl isothiocyanate. The reaction mixture is permitted to cool to room temperature, and the solution is diluted with H20 and extracted with ether. The ether phase containing the product is removed and the reaction mixture extracted twice more with fresh ether. The ether phases are combined and the product is concentrated in a Speed Vac® vacuum centrifuge (using house vacuum) set in a water bath at about 45° C. When the ether has evaporated, the unpurified 3-chloro-2-fluorobenzyl isothiocyanate is a viscous liquid.
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Synthesis routes and methods II

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